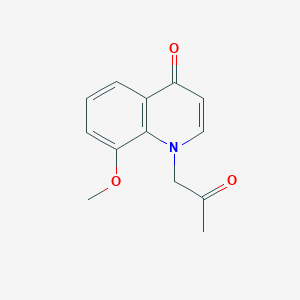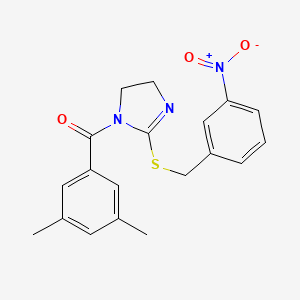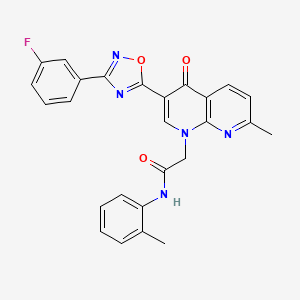
8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one, also known as MOPIQ, is a synthetic compound with potential pharmacological properties. It belongs to the class of quinolinone derivatives and has been the subject of extensive research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. Additionally, it has been studied for its potential use as an anti-inflammatory agent in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is the further investigation of its mechanism of action and potential side effects. Additionally, the development of new synthesis methods for this compound with improved solubility and bioavailability could lead to the development of more effective drugs.
Méthodes De Synthèse
8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 2-chloroquinoline with ethyl acetoacetate, followed by the addition of methoxyamine hydrochloride and sodium cyanoborohydride. The final product is obtained through acid hydrolysis and recrystallization.
Applications De Recherche Scientifique
8-Methoxy-1-(2-oxopropyl)quinolin-4(1H)-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been studied for its potential use as an anti-inflammatory agent in various inflammatory diseases.
Propriétés
IUPAC Name |
8-methoxy-1-(2-oxopropyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(15)8-14-7-6-11(16)10-4-3-5-12(17-2)13(10)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJLNJRADAMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,6-dimethylmorpholino)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2805175.png)
![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)
![2-Ethynylspiro[2.2]pentane](/img/structure/B2805178.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one](/img/structure/B2805180.png)

![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2805183.png)

